molecular formula C18H19N5O7S2 B193809 (6R,7R)-7-({(2Z)-2-(2-アミノ-1,3-チアゾール-4-イル)-2-[(2-エトキシ-2-オキソエトキシ)イミノ]アセチル}アミノ)-3-エテニル-8-オキソ-5-チア-1-アザビシクロ[4.2.0]オクテン-2-カルボン酸 CAS No. 79368-95-9

(6R,7R)-7-({(2Z)-2-(2-アミノ-1,3-チアゾール-4-イル)-2-[(2-エトキシ-2-オキソエトキシ)イミノ]アセチル}アミノ)-3-エテニル-8-オキソ-5-チア-1-アザビシクロ[4.2.0]オクテン-2-カルボン酸

カタログ番号: B193809
CAS番号: 79368-95-9
分子量: 481.5 g/mol
InChIキー: QVMFLNUARRRNPY-WGHMCSAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Cefixime Ethyl Ester (Cefixime EP Impurity F) is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a thiazole ring, an azabicyclo octene core, and multiple functional groups that contribute to its reactivity and utility.

科学的研究の応用

Pharmacological Properties

Cefixime is primarily used to treat bacterial infections due to its broad-spectrum activity against Gram-negative and some Gram-positive bacteria. The pharmacological profile of cefixime includes:

  • Mechanism of Action : Cefixime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bacterial lysis . This mechanism is crucial for its effectiveness against pathogens such as Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae.
  • Pharmacokinetics : Studies indicate that cefixime has a half-life averaging 3 to 4 hours in healthy subjects, with approximately 50% of the absorbed dose excreted unchanged in urine within 24 hours . The pharmacokinetic parameters suggest that cefixime exhibits reliable absorption across various formulations, including tablets and suspensions .

Enhancement of Bioavailability

Research has demonstrated that modifications to cefixime, such as creating esters like cefixime ethyl ester, can significantly enhance its solubility and bioavailability.

  • Solid Dispersion Techniques : A study highlighted the use of solid dispersion methods to improve the dissolution rate and bioavailability of cefixime. Results indicated that spray-dried solid dispersions exhibited superior antimicrobial activity compared to pure cefixime, suggesting enhanced absorption characteristics .
  • Prodrug Formulations : Cefixime ethyl ester serves as a prodrug that can be converted into active cefixime in vivo, potentially improving therapeutic outcomes by increasing the drug's stability and absorption profile .

Analytical Applications

Cefixime EP Impurity F is also utilized in analytical chemistry for quality control purposes.

  • Reference Material : As a technical grade compound, it is employed as a reference material in high-performance liquid chromatography (HPLC) to assess the purity and stability of cefixime formulations. This application is critical for ensuring the quality of pharmaceutical products containing cefixime.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the antimicrobial efficacy of cefixime against various bacterial strains. The results demonstrated that cefixime maintained effective activity against beta-lactamase producing strains, making it a valuable option for treating resistant infections .

Case Study 2: Pharmacokinetic Optimization

In a controlled trial involving healthy volunteers, pharmacokinetic parameters were evaluated following administration of different formulations of cefixime. The findings indicated that formulations with enhanced solubility resulted in higher peak plasma concentrations and improved overall bioavailability compared to standard formulations .

Data Tables

ParameterCefiximeCefixime Ethyl Ester
Mechanism of ActionCell wall synthesis inhibitionProdrug conversion
Average Half-Life3-4 hoursVariable (dependent on conversion)
Bioavailability~50% excreted unchangedEnhanced via esterification
Therapeutic UsesUTIs, respiratory infectionsPotentially broader spectrum

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime Ethyl Ester (Cefixime EP Impurity F) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the formation of the azabicyclo octene core. Key steps include:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazole ring.

    Construction of the Azabicyclo Octene Core: This involves a cyclization reaction, often facilitated by a strong base, to form the bicyclic structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.

化学反応の分析

Types of Reactions

Cefixime Ethyl Ester (Cefixime EP Impurity F): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups, enhancing its reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the azabicyclo octene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

作用機序

The mechanism of action of Cefixime Ethyl Ester (Cefixime EP Impurity F) involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. Key pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and catalysis.

    Protein Interaction: It interacts with proteins involved in cell signaling and regulation, altering their function and leading to cellular effects.

類似化合物との比較

Cefixime Ethyl Ester (Cefixime EP Impurity F): can be compared with similar compounds such as:

The uniqueness of Cefixime Ethyl Ester (Cefixime EP Impurity F) lies in its complex structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

生物活性

Cefixime ethyl ester, also known as Cefixime EP Impurity F, is a chemical compound related to the third-generation cephalosporin antibiotic cefixime. This article explores its biological activity, mechanism of action, spectrum of antibacterial efficacy, and relevant case studies.

Overview of Cefixime

Cefixime is a broad-spectrum antibiotic used primarily for treating bacterial infections such as urinary tract infections, middle ear infections, and pharyngitis. Its mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis . The compound is stable against certain beta-lactamases, making it effective against some resistant bacterial strains .

Cefixime's antibacterial activity is attributed to its beta-lactam structure, which interferes with the synthesis of the bacterial cell wall. By binding to PBPs, cefixime inhibits the final stages of peptidoglycan synthesis, crucial for maintaining bacterial cell integrity. This results in the weakening of the cell wall and eventual bacterial death .

Antibacterial Spectrum

Cefixime exhibits a broad spectrum of activity against various gram-positive and gram-negative bacteria. Key findings from studies include:

  • Enterobacteriaceae : 87.7% susceptibility at a minimum inhibitory concentration (MIC) of ≤ 1.0 µg/mL.
  • Neisseria spp. : Effective against penicillin-resistant strains.
  • Haemophilus influenzae : Susceptible even in ampicillin-resistant strains.
  • Streptococcus pneumoniae : High susceptibility among penicillin-susceptible strains .

However, cefixime shows limited effectiveness against:

  • Staphylococcus spp. : Only 31% susceptibility at an MIC of ≤ 8.0 µg/mL.
  • Pseudomonas spp. and Enterococcus spp. : Generally resistant .

Case Studies

  • In Vitro Studies : A multicenter study involving 16,016 bacterial isolates demonstrated cefixime's effectiveness against a range of pathogens, establishing its MIC breakpoints for susceptibility and resistance .
  • Nanoparticle Conjugation : Recent research explored enhancing cefixime's efficacy by conjugating it with nanoparticles (NPs). Studies indicated that cefixime-conjugated silver and gold NPs exhibited significantly improved antibacterial activity against resistant strains like MRSA and Klebsiella pneumoniae .
  • Environmental Impact Studies : Research on the removal of cefixime from wastewater highlighted its persistence in the environment and the efficacy of different adsorbents in its elimination, emphasizing the need for effective wastewater treatment strategies to mitigate antibiotic pollution .

Pharmacokinetics

Cefixime is characterized by:

  • Absorption : Approximately 40%-50% absorption when taken orally; food can delay peak absorption time.
  • Distribution : Volume of distribution averages 0.1 L/kg.
  • Protein Binding : About 65% bound to serum proteins.
  • Metabolism and Elimination : Minimal metabolism with approximately 50% excreted unchanged in urine within 24 hours; half-life ranges from 3 to 11.5 hours depending on renal function .

特性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O7S2/c1-3-8-6-31-16-12(15(26)23(16)13(8)17(27)28)21-14(25)11(9-7-32-18(19)20-9)22-30-5-10(24)29-4-2/h3,7,12,16H,1,4-6H2,2H3,(H2,19,20)(H,21,25)(H,27,28)/b22-11-/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMFLNUARRRNPY-WGHMCSAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562410
Record name (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79368-95-9
Record name (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefixime Ethyl Ester (Cefixime EP Impurity F)
Reactant of Route 2
Reactant of Route 2
Cefixime Ethyl Ester (Cefixime EP Impurity F)
Reactant of Route 3
Reactant of Route 3
Cefixime Ethyl Ester (Cefixime EP Impurity F)
Reactant of Route 4
Cefixime Ethyl Ester (Cefixime EP Impurity F)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cefixime Ethyl Ester (Cefixime EP Impurity F)
Reactant of Route 6
Reactant of Route 6
Cefixime Ethyl Ester (Cefixime EP Impurity F)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。